3-Amino-8-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one
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Description
3-Amino-8-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones This compound is notable for its unique structure, which includes an amino group, a methyl group, and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-8-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. The nitration of the chromenone core is achieved using nitric acid, and the resulting nitro compound is reduced to the amino derivative using hydrogenation or a reducing agent like tin(II) chloride.
Boronate Ester Formation: The boronate ester group is introduced through a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated chromenone derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Properties
Molecular Formula |
C16H20BNO4 |
---|---|
Molecular Weight |
301.1 g/mol |
IUPAC Name |
3-amino-8-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-2-one |
InChI |
InChI=1S/C16H20BNO4/c1-9-11(17-21-15(2,3)16(4,5)22-17)7-6-10-8-12(18)14(19)20-13(9)10/h6-8H,18H2,1-5H3 |
InChI Key |
NTPYCMVSOVYGGU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)C=C(C(=O)O3)N)C |
Origin of Product |
United States |
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